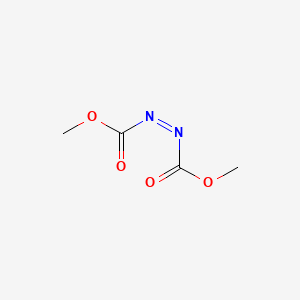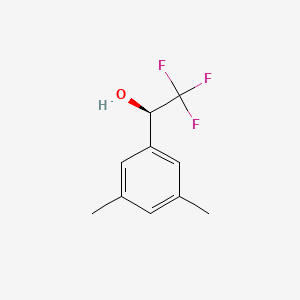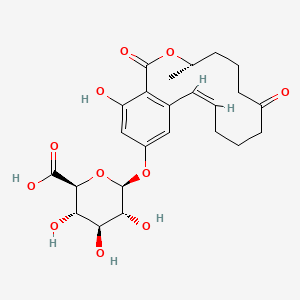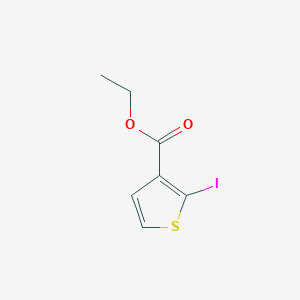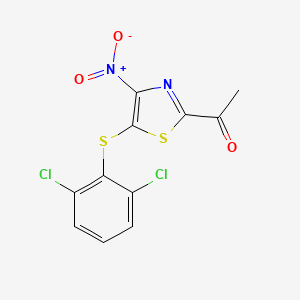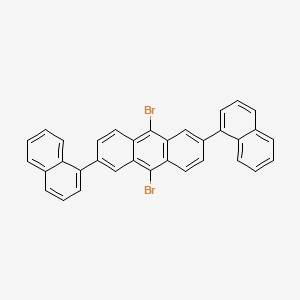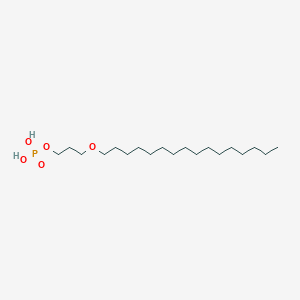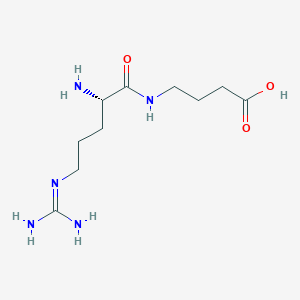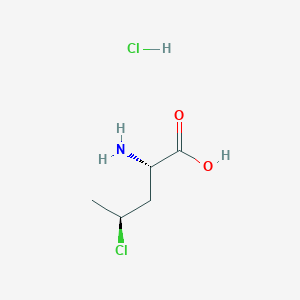
gamma-Chloronorvaline-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Chloronorvaline-HCl is a halogenated amino acid derivative identified from cultures of the microbe Streptomyces griseosporeus. This compound has garnered attention due to its antibacterial activity, particularly against Pseudomonas aeruginosa . It is a synthetic amino acid with a chlorine atom substituted at the gamma position, making it a unique compound in the realm of halogenated amino acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Chloronorvaline-HCl typically involves the halogenation of norvaline, an amino acid. The process begins with the protection of the amino and carboxyl groups of norvaline to prevent unwanted side reactions. The gamma position is then selectively chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. After chlorination, the protecting groups are removed, and the compound is purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination step and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
化学反応の分析
Types of Reactions
Gamma-Chloronorvaline-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding norvaline.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of gamma-oxo-norvaline derivatives.
Reduction: Formation of norvaline.
Substitution: Formation of gamma-hydroxy-norvaline or gamma-amino-norvaline derivatives.
科学的研究の応用
Gamma-Chloronorvaline-HCl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of gamma-Chloronorvaline-HCl involves its interaction with bacterial cell membranes. The chlorine atom enhances the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of bacterial membranes. This integration disrupts membrane integrity, leading to cell lysis and death. The compound may also inhibit specific bacterial enzymes, further contributing to its antibacterial activity .
類似化合物との比較
Gamma-Chloronorvaline-HCl can be compared with other halogenated amino acids such as:
Gamma-Chloroleucine: Similar structure but with a different side chain, leading to variations in biological activity.
Gamma-Chlorophenylalanine: Contains an aromatic ring, which affects its chemical properties and applications.
Gamma-Chlorovaline: Another halogenated amino acid with distinct reactivity and uses.
This compound stands out due to its specific antibacterial activity against Pseudomonas aeruginosa, making it a valuable compound in the development of new antimicrobial agents .
特性
分子式 |
C5H11Cl2NO2 |
|---|---|
分子量 |
188.05 g/mol |
IUPAC名 |
(2S,4S)-2-amino-4-chloropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h3-4H,2,7H2,1H3,(H,8,9);1H/t3-,4-;/m0./s1 |
InChIキー |
NUUPDPHRJUTDDM-MMALYQPHSA-N |
異性体SMILES |
C[C@@H](C[C@@H](C(=O)O)N)Cl.Cl |
正規SMILES |
CC(CC(C(=O)O)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


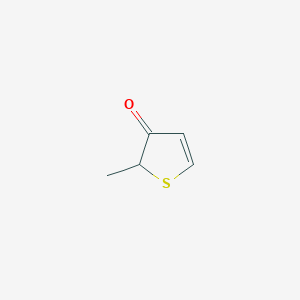
![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)

![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)
